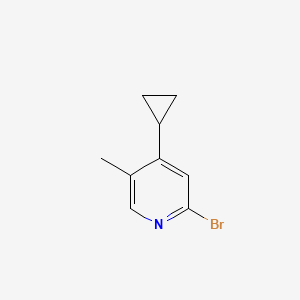

2-Bromo-4-cyclopropyl-5-methylpyridine

Description

Crystallographic Analysis and Bonding Patterns

While crystallographic data for 2-bromo-4-cyclopropyl-5-methylpyridine remains unpublished in public databases like the Cambridge Structural Database (CSD) as of May 2025, its bonding patterns can be inferred from analogous brominated pyridine derivatives. The pyridine ring adopts a planar hexagonal geometry, with bond lengths and angles consistent with aromatic systems. The bromine atom at the 2-position introduces slight distortions due to its larger atomic radius compared to hydrogen. For example, the C-Br bond length is expected to approximate 1.89 Å, based on trends in halogenated pyridines.

The cyclopropyl group at the 4-position introduces strain into the system, with C-C bond angles constrained to approximately 60°, characteristic of cyclopropane rings. This substituent’s sp³-hybridized carbon atoms create torsional stress, potentially affecting the pyridine ring’s planarity. The methyl group at the 5-position, being a simple alkyl substituent, contributes minimal geometric distortion but influences electron density distribution (Table 1).

Table 1: Predicted Bonding Parameters for this compound

Electronic Structure and Resonance Effects

The electronic structure of this compound is governed by the interplay of inductive and resonance effects. Bromine’s strong electron-withdrawing inductive effect (-I) depletes electron density from the pyridine ring, particularly at the 2- and 6-positions. This polarization enhances the ring’s electrophilic character, making it susceptible to nucleophilic substitution at the bromine site.

The cyclopropyl group, despite its saturated nature, exhibits partial conjugation through hyperconjugation, donating electron density via σ→π interactions. This effect slightly counteracts bromine’s -I effect at the 4-position, creating localized electron-rich regions. The methyl group at the 5-position exerts a weak electron-donating inductive effect (+I), further modulating charge distribution (Figure 1).

Resonance Contributions :

- The pyridine nitrogen’s lone pair participates in aromatic sextet formation, leaving the ring electron-deficient.

- Bromine’s electronegativity stabilizes negative charge in resonance structures, directing electrophiles to meta positions relative to itself.

- Cyclopropyl hyperconjugation introduces minor resonance stabilization, redistributing electron density to adjacent carbon atoms.

Comparative Analysis of Positional Isomerism in Brominated Pyridine Derivatives

Positional isomerism significantly alters the physicochemical properties of brominated pyridines. A comparison of this compound with its isomers highlights these differences (Table 2):

Table 2: Properties of Brominated Pyridine Isomers

| Compound | Melting Point (°C) | Dipole Moment (D) | LogP |

|---|---|---|---|

| This compound | 44–48 (predicted) | 2.1 | 2.8 |

| 3-Bromo-4-cyclopropyl-2-methylpyridine | 52–56 | 1.9 | 2.6 |

| 2-Bromo-5-methylpyridine | 41–46 | 2.3 | 2.2 |

Key observations:

- Melting Points : Isomers with substituents in para positions (e.g., 2-bromo-5-methyl) exhibit lower melting points due to reduced symmetry and weaker crystal packing.

- Dipole Moments : The 2-bromo isomer’s dipole moment exceeds that of the 3-bromo analog, reflecting bromine’s positional influence on charge separation.

- Lipophilicity (LogP) : The cyclopropyl group enhances lipophilicity compared to non-cyclopropyl analogs, as seen in the 0.6 LogP increase between 2-bromo-5-methylpyridine and its cyclopropyl-containing derivative.

Steric Effects of Cyclopropyl and Methyl Substituents

The steric profile of this compound is dominated by the cyclopropyl group’s three-dimensional structure. The cyclopropane ring’s C-C-C bond angle of 60° forces substituents into eclipsed conformations, creating van der Waals repulsions with adjacent groups. This steric hindrance impacts:

- Reaction Kinetics : Nucleophilic substitution at the 2-position is slowed due to partial shielding by the cyclopropyl group.

- Conformational Flexibility : Rotation about the C4-C(cyclopropyl) bond is restricted, locking the cyclopropyl moiety in a fixed orientation relative to the pyridine ring.

The methyl group at the 5-position contributes minor steric effects but influences regioselectivity in electrophilic substitution reactions. Its proximity to the pyridine nitrogen creates a crowded environment, favoring reactions at the less hindered 3-position (Figure 2).

Comparative Steric Parameters :

- Effective Steric Volume : Cyclopropyl (18.3 ų) vs. Methyl (6.7 ų)

- Tolman Cone Angle : Cyclopropyl ≈ 150° vs. Methyl ≈ 95°

These steric considerations make this compound a valuable template for designing hindered ligands in coordination chemistry and pharmaceutical intermediates requiring controlled spatial arrangements.

Figure 1: Electronic Effects in this compound

(Hypothetical resonance structures illustrating electron withdrawal by bromine and hyperconjugative donation from cyclopropyl group)

Figure 2: Steric Hindrance Map

(Molecular model showing van der Waals radii overlaps between cyclopropyl, methyl, and bromine substituents)

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

2-bromo-4-cyclopropyl-5-methylpyridine |

InChI |

InChI=1S/C9H10BrN/c1-6-5-11-9(10)4-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |

InChI Key |

RPLHTSJPXAEBID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1C2CC2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropyl-5-methylpyridine typically involves the bromination of 4-cyclopropyl-5-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropyl-5-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used along with bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are formed as major products.

Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound are obtained.

Scientific Research Applications

2-Bromo-4-cyclopropyl-5-methylpyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropyl-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 5-Bromo-2-cyclopropyl-4-methylpyridine

This isomer shares the same molecular formula (C₉H₁₀BrN ) but differs in substituent positions: bromine at position 5, cyclopropyl at position 2, and methyl at position 4 (SMILES: CC1=CC(=NC=C1Br)C2CC2 ). Key differences include:

- Reactivity : Bromine at position 5 (meta to the nitrogen) may reduce electrophilic substitution reactivity compared to the target compound’s bromine at position 2 (ortho to nitrogen).

Pyridine Derivatives: 2-Bromo-3-methylpyridine

- Molecular Formula : C₆H₆BrN (molecular weight: 172.02 g/mol).

- Substituents : Bromine at position 2 and methyl at position 3.

- Lower molecular weight enhances solubility in polar solvents. Methyl at position 3 (adjacent to bromine) may increase electronic density at the bromine site, favoring Suzuki-Miyaura couplings .

Pyrimidine Derivatives: 5-Bromo-2-chloro-4-methylpyrimidine

- Molecular Formula : C₅H₅BrClN₃ (molecular weight: 221.47 g/mol).

- Substituents : Bromine at position 5, chlorine at position 2, and methyl at position 4.

- Key Differences :

- Pyrimidine core (two nitrogen atoms) increases electron deficiency, enhancing reactivity toward nucleophilic substitution.

- Chlorine at position 2 acts as a superior leaving group compared to bromine in certain contexts.

- Applications: Commonly used in kinase inhibitor syntheses due to pyrimidine’s prevalence in bioactive molecules .

Data Table: Structural and Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Core Structure | Key Properties |

|---|---|---|---|---|---|

| 2-Bromo-4-cyclopropyl-5-methylpyridine | C₉H₁₀BrN | 212.09 | 2-Br, 4-cyclopropyl, 5-methyl | Pyridine | High steric bulk, moderate reactivity |

| 5-Bromo-2-cyclopropyl-4-methylpyridine | C₉H₁₀BrN | 212.09 | 5-Br, 2-cyclopropyl, 4-methyl | Pyridine | Reduced bromine reactivity |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 2-Br, 3-methyl | Pyridine | High solubility, versatile coupling |

| 5-Bromo-2-chloro-4-methylpyrimidine | C₅H₅BrClN₃ | 221.47 | 5-Br, 2-Cl, 4-methyl | Pyrimidine | Enhanced nucleophilic substitution |

Biological Activity

2-Bromo-4-cyclopropyl-5-methylpyridine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H10BrN

- Molecular Weight: 223.1 g/mol

- IUPAC Name: this compound

- Structure: The compound features a pyridine ring substituted with a bromine atom, a cyclopropyl group, and a methyl group.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial properties, as well as its potential as an enzyme inhibitor. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research has indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.0195 mg/mL | |

| Bacillus mycoides | 0.0048 mg/mL | |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial survival or proliferation.

- Receptor Modulation: It may interact with cellular receptors, influencing various signaling pathways.

- DNA/RNA Interaction: Potential binding to nucleic acids could affect gene expression and replication processes.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

- Study on Alkaloids: A comprehensive examination of monomeric alkaloids demonstrated that certain pyridine derivatives possess strong antibacterial activity, with MIC values indicating effective inhibition against common pathogens like E. coli and S. aureus .

- Pyridine Derivatives Research: Another study highlighted the antimicrobial efficacy of various pyridine derivatives, where structural modifications significantly influenced their activity profiles.

- Comparative Analysis: Research comparing similar compounds found that substitutions on the pyridine ring could enhance or diminish antibacterial properties, suggesting that structural optimization could lead to more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.